2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2 and a molecular weight of 295.5 g/mol This compound is characterized by the presence of fluorine and chlorine atoms attached to a pyrimidine ring, making it a member of the fluorinated pyrimidines family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 3,4,5-trichlorophenylamine with a fluorinated pyrimidine precursor under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the fluorine atoms are introduced into the pyrimidine ring . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The fluorine and chlorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,4-Difluoro-5-(3,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H3Cl3F2N2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,4-difluoro-5-(3,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-6-1-4(2-7(12)8(6)13)5-3-16-10(15)17-9(5)14/h1-3H |
InChI Key |
MDYZUEUZPIAHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CN=C(N=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.